N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Description

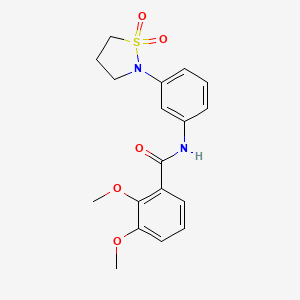

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to a phenyl ring and a 2,3-dimethoxy-substituted benzamide group. The isothiazolidine dioxide group may enhance solubility or metabolic stability, while the dimethoxybenzamide core is a common pharmacophore in receptor-binding agents .

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-9-4-8-15(17(16)25-2)18(21)19-13-6-3-7-14(12-13)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSRMVVODMLMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves several steps. One common method includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

This compound is an organic compound belonging to the class of phenylpiperidines, which has garnered attention for its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by a phenyl group attached to a piperidine ring, along with a benzamide moiety.

Applications

- Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. this compound is a synthetic compound with a dioxidoisothiazolidinyl moiety, known for diverse pharmacological properties. The biological activity of the compound is attributed to its interaction with specific molecular targets within the body, and it may exhibit enzyme inhibition by showing potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation, as well as signal transduction modulation by interfering with critical signaling pathways that control cell growth and apoptosis.

- Industry It is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide derivatives, differing in substituents and functional groups. Key comparisons include:

Key Observations :

- Substituent Impact: The 2,3-dimethoxybenzamide core is conserved across neuroreceptor-targeting agents (e.g., D2/D3 ligands ), suggesting its role in receptor binding.

- Functional Groups : The dinitrophenyl group in W1 enhances antimicrobial activity but may reduce CNS penetration compared to the target compound’s isothiazolidine .

Functional and Pharmacological Comparisons

A. Antimicrobial Activity :

- W1 () exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) due to its benzimidazole-thioacetamido-dinitrophenyl scaffold. The target compound’s isothiazolidine dioxide group may offer similar potency but with reduced toxicity, as sulfone groups often improve selectivity .

B. Neuroreceptor Binding :

- Fluorinated benzamides like the D2 tracer () show high binding affinity (Ki < 1 nM) due to fluoropropyl and pyrrolidinyl substituents enhancing lipophilicity and blood-brain barrier penetration. The target compound lacks fluorine but includes a polar dioxidoisothiazolidine , which may limit CNS uptake but improve peripheral targeting .

C. Radiopharmaceutical Potential:

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dioxidoisothiazolidinyl moiety, which is known for its diverse pharmacological properties. The exploration of its biological activity involves understanding its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H18N2O4S

- Molecular Weight: 350.39 g/mol

Table 1: Structural Features

| Feature | Description |

|---|---|

| Dioxidoisothiazolidinyl Group | Imparts unique electronic properties |

| Dimethoxy Substituents | Enhances lipophilicity and biological activity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that the compound may exhibit:

- Enzyme Inhibition: It has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation.

- Signal Transduction Modulation: The compound may interfere with critical signaling pathways that control cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

- Substituent Effects: The presence of methoxy groups at the 2 and 3 positions on the benzene ring enhances the compound's lipophilicity, which is often correlated with improved cellular uptake and activity.

- Dioxidoisothiazolidinyl Moiety: This structural component is essential for the observed biological activities, likely due to its ability to form hydrogen bonds and interact with target proteins.

Case Studies and Research Findings

- Anticancer Activity:

- Anti-inflammatory Properties:

Comparative Analysis

In comparison with structurally similar compounds such as N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide and N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-chlorobenzamide, the trifluoromethyl group in related compounds has been shown to enhance metabolic stability and bioavailability .

Table 2: Comparative Biological Activities

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 150 | Anticancer |

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide | 200 | Anticancer |

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-chlorobenzamide | 175 | Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.